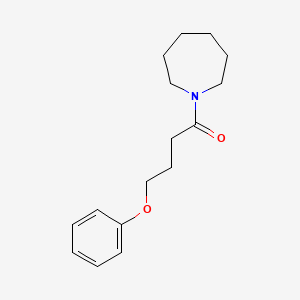![molecular formula C24H36N2O4 B5987039 N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide](/img/structure/B5987039.png)
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is an organic compound belonging to the class of benzamides. Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring. This compound is notable for its complex structure, which includes a cyclopropyl group, a piperidine ring, and a methoxybenzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the methoxybenzamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Medicine: It may have potential therapeutic applications, such as acting as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamides and piperidine derivatives, such as:
- N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-[ (1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide .
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides .
Uniqueness
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-24(2)15-17(10-13-29-24)16-26-11-8-19(9-12-26)30-22-14-20(28-3)6-7-21(22)23(27)25-18-4-5-18/h6-7,14,17-19H,4-5,8-13,15-16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKULRZNSIOJKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-Ethylbenzoyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B5986963.png)

![3-(4-thiomorpholinylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5986979.png)
![ethyl 2-anilino-5-[3-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5986991.png)
![2-chloro-5-[(cycloheptylamino)sulfonyl]benzamide](/img/structure/B5986997.png)
![4-(4-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5987010.png)
![5-Methyl-2-[3-(2-methylanilino)-3-oxopropyl]hexanoic acid](/img/structure/B5987018.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B5987024.png)
![7-(cyclopropylmethyl)-2-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5987032.png)
![N-methyl-N-(3-nitrodibenzo[b,f]oxepin-1-yl)acetamide](/img/structure/B5987045.png)
![3-{[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]methyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5987047.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B5987050.png)
![6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5987063.png)
![2-{3-[2-(5-methyl-2-furyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B5987067.png)
